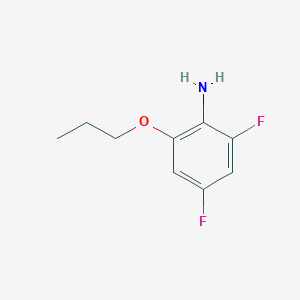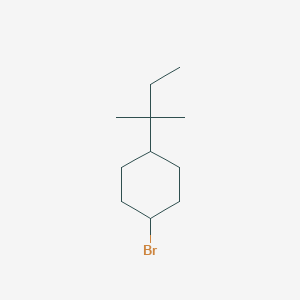
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It is characterized by a bromine atom attached to the first carbon of the cyclohexane ring and a 2-methylbutan-2-yl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-methylbutan-2-yl)cyclohexane can be achieved through several methods. One common approach involves the bromination of 4-(2-methylbutan-2-yl)cyclohexane using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine selectively attaching to the first carbon of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(2-methylbutan-2-yl)cyclohexanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-(2-methylbutan-2-yl)cyclohexene.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: 4-(2-methylbutan-2-yl)cyclohexanol.
Elimination: 4-(2-methylbutan-2-yl)cyclohexene.
Oxidation: Corresponding ketones or carboxylic acids.
科学的研究の応用
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4-(2-methylbutan-2-yl)cyclohexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexane ring provides structural stability. The 2-methylbutan-2-yl group can influence the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
1-Bromo-4-methylcyclohexane: Similar structure but with a methyl group instead of a 2-methylbutan-2-yl group.
4-Bromo-1-methylcyclohexane: Bromine and methyl groups are positioned differently on the cyclohexane ring.
1-Bromo-4-(tert-butyl)cyclohexane: Similar structure but with a tert-butyl group instead of a 2-methylbutan-2-yl group.
Uniqueness
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane is unique due to the presence of the 2-methylbutan-2-yl group, which imparts distinct steric and electronic properties
特性
分子式 |
C11H21Br |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
1-bromo-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C11H21Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8H2,1-3H3 |
InChIキー |
RNONCKYTEZWKKV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC(CC1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


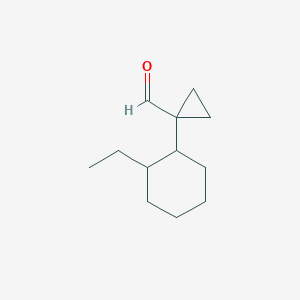
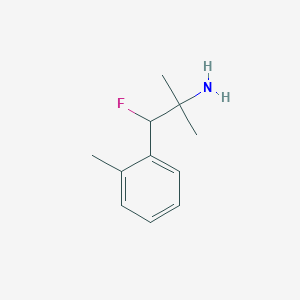
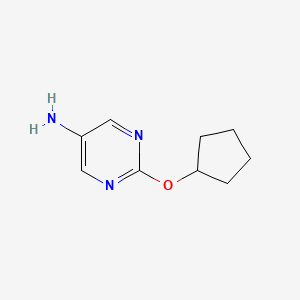
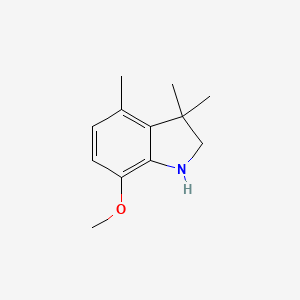

amine](/img/structure/B13311522.png)

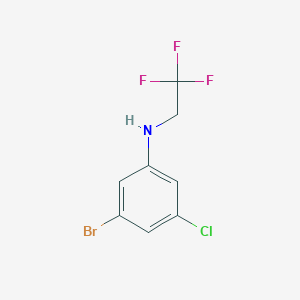
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13311555.png)
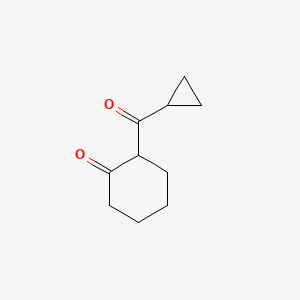
![2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13311571.png)
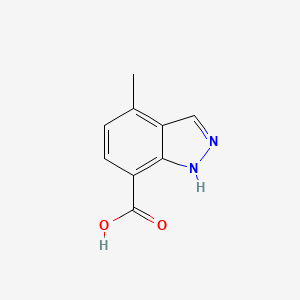
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13311581.png)
